N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide
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Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybutanamide moiety. One common synthetic route includes the reaction of 2-aminothiazole with ethyl bromoacetate to form an intermediate, which is then reacted with phenylmagnesium bromide to introduce the phenyl group. The final step involves the reaction of the intermediate with 4-phenoxybutanoyl chloride under basic conditions to yield the desired compound .
Chemical Reactions Analysis
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug. What sets this compound apart is its unique combination of the thiazole ring with the phenoxybutanamide moiety, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybutanamide |
InChI |
InChI=1S/C21H22N2O2S/c1-2-18-20(16-10-5-3-6-11-16)23-21(26-18)22-19(24)14-9-15-25-17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H,22,23,24) |
InChI Key |
SYCBEVLIQCOMNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CCCOC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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